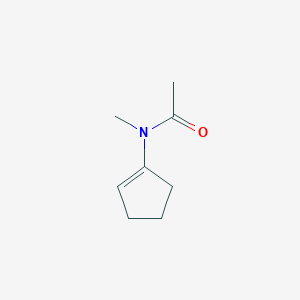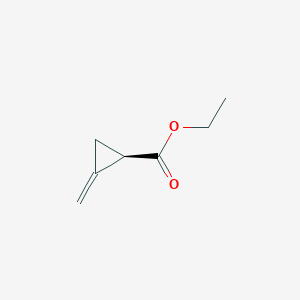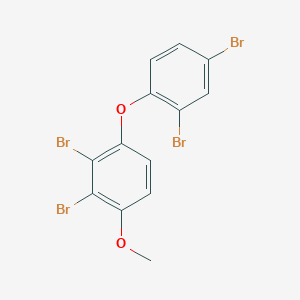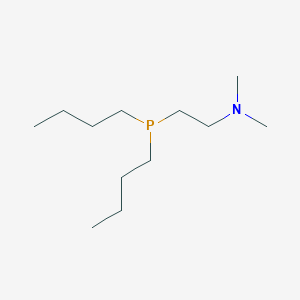
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- is an organic compound that belongs to the class of amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- can be achieved through several methods. One common approach involves the reaction of dibutylphosphine with N,N-dimethylethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- involves its interaction with molecular targets through its phosphino and amine groups. These functional groups allow the compound to act as a ligand, forming complexes with metal ions and facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N-ethyl-: Similar in structure but lacks the phosphino group.
Ethylamine: A simpler amine without the phosphino group.
Uniqueness
Ethanamine, 2-(dibutylphosphino)-N,N-dimethyl- is unique due to the presence of the phosphino group, which imparts distinct chemical properties and reactivity compared to other amines. This makes it valuable in specialized applications such as catalysis and coordination chemistry .
Propriétés
Numéro CAS |
451486-75-2 |
|---|---|
Formule moléculaire |
C12H28NP |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2-dibutylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H28NP/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h5-12H2,1-4H3 |
Clé InChI |
SVWRLDLBVZTANY-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


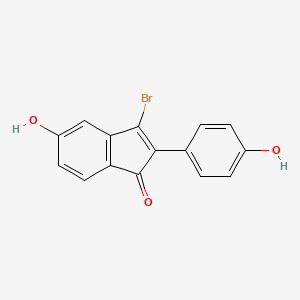
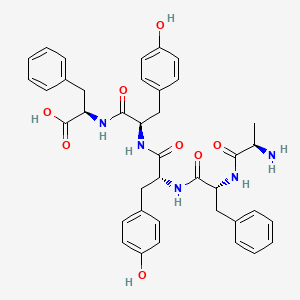
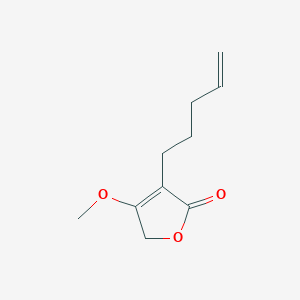

![2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12581479.png)
![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)
![(E)-1-{4-[(Butan-2-yl)oxy]phenyl}-2-[4-(2-methylbutoxy)phenyl]diazene](/img/structure/B12581481.png)
![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
